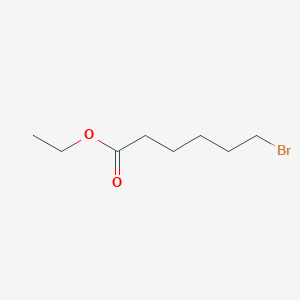

Ethyl 6-bromohexanoate

Overview

Description

Ethyl 6-bromohexanoate (CAS: 25542-62-5) is a brominated ester with the molecular formula C₈H₁₅BrO₂ and a molecular weight of 223.11 g/mol. It is characterized by a six-carbon aliphatic chain terminating in a bromine atom and an ethyl ester group. This compound is synthesized via alkylation of secondary amines (e.g., pyrrolidine, piperidine) under reflux conditions or through Eschweiler–Clarke methylation followed by esterification . Key applications include:

- Carnitine transporter studies: Used to prepare carnitine derivatives for metabolic research .

- Organic synthesis: Serves as an alkylating agent in coupling reactions (e.g., Cu-catalyzed cross-coupling with Grignard reagents) .

- Pharmaceutical intermediates: Utilized in anticancer drug synthesis (e.g., HDAC/tubulin inhibitors) .

- Biomaterials: Acts as a monomer in carboxybetaine synthesis for 3D scaffolds .

Preparation Methods

Direct Ring-Opening of ε-Caprolactone with HBr Followed by Esterification

HBr Gas-Mediated Ring-Opening

The most industrially scalable method involves the ring-opening of ε-caprolactone using dry hydrogen bromide (HBr) gas in non-polar solvents such as hexane, cyclohexane, or toluene . Key steps include:

-

Reaction Setup : ε-Caprolactone is dissolved in a solvent (e.g., 114 g in 200 mL hexane) and cooled to 0–50°C.

-

HBr Introduction : Dry HBr gas (1.1–1.8 molar equivalents) is bubbled into the mixture, initiating exothermic ring-opening to form 6-bromohexanoic acid.

-

Crystallization : Cooling the reaction to ≤30°C precipitates the acid due to its low solubility in hydrocarbons.

-

Esterification : The isolated acid is refluxed with ethanol and a catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) to yield the ester .

Example :

One-Pot Synthesis with HBr and Sulfuric Acid

A modified one-pot approach combines HBr and sulfuric acid for simultaneous ring-opening and esterification :

-

Acid Mixture : 48% HBr and 96% H₂SO₄ are mixed with ε-caprolactone.

-

Solvent Extraction : The crude product is extracted into CCl₄, washed, and dried.

-

Esterification : Ethanol and p-toluenesulfonic acid are added, followed by azeotropic distillation to remove water.

Example :

Acid-Catalyzed Esterification of 6-Bromohexanoic Acid

Conventional Esterification

6-Bromohexanoic acid is esterified with ethanol using strong acid catalysts:

-

Reagents : Ethanol (1.5 equivalents), H₂SO₄ (0.5–1 mol%).

-

Conditions : Reflux at 78°C for 4–6 hours.

-

Workup : Neutralization with NaHCO₃, extraction with Et₂O, and distillation .

Optimization Data :

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | None | 4 | 92 |

| p-TsOH | Toluene | 6 | 89 |

Green Chemistry Approaches

Chitosan-supported ionic liquids (Chitosan-IL) offer a sustainable alternative for esterification :

-

Catalyst : Chitosan-IL (10 mg per mmol acid).

-

Conditions : Solvent-free, room temperature, 30 minutes.

-

Mechanism : Proton transfer from the catalyst activates the carboxylic acid, enabling nucleophilic attack by ethanol .

Example :

Alternative Synthetic Routes

Boron Tribromide (BBr₃) Method

A less common method involves BBr₃-mediated ring-opening of ε-caprolactone in dichloromethane, followed by hydrolysis and esterification :

-

Reaction : BBr₃ (1.1 eq) reacts with ε-caprolactone at −10°C.

-

Hydrolysis : Quenching with water yields 6-bromohexanoic acid.

-

Esterification : Standard acid-catalyzed conditions.

Yield : 86% (reported for acid intermediate) .

Chromium Trioxide Oxidation

6-Bromohexanol, derived from 1,6-hexanediol and HBr, is oxidized to 6-bromohexanoic acid using CrO₃ :

-

Bromination : 1,6-Hexanediol + HBr → 6-bromohexanol.

-

Oxidation : CrO₃ in acetic acid at 60°C.

-

Esterification : As above.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| HBr Gas + Esterification | High yield, scalable, low cost | Requires HBr gas handling | 86–95 |

| Chitosan-IL Catalysis | Solvent-free, mild conditions | Limited substrate scope | ≤96 |

| BBr₃-Mediated | High-purity intermediate | Toxic reagents, high cost | 86 |

Industrial vs. Laboratory-Scale

-

Industrial Preference : HBr gas method due to throughput (≥90% yield, 99% purity) .

-

Lab-Scale Adaptations : Chitosan-IL for small-scale, eco-friendly synthesis .

Reaction Optimization Strategies

Solvent Selection

-

Non-Polar Solvents (hexane, toluene): Enhance 6-bromohexanoic acid crystallization .

-

Polar Aprotic Solvents (DMF): Accelerate esterification but complicate purification .

Temperature Control

-

Ring-Opening : 0–50°C balances reaction rate and byproduct formation .

-

Esterification : Reflux (78–100°C) ensures complete conversion .

Challenges and Solutions

Byproduct Formation

-

Issue : Over-alkylation during esterification.

Catalyst Recycling

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromohexanoate primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom. It can also participate in ester hydrolysis and reduction reactions .

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with this compound under mild to moderate conditions to replace the bromine atom.

Ester Hydrolysis: The ester group can be hydrolyzed using aqueous acid or base to yield 6-bromohexanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Major Products Formed:

Nucleophilic Substitution: Products include various substituted hexanoates depending on the nucleophile used.

Ester Hydrolysis: Yields 6-bromohexanoic acid and ethanol.

Reduction: Produces 6-bromohexanol.

Scientific Research Applications

Chemical Synthesis

Alkylation Reactions:

Ethyl 6-bromohexanoate is primarily utilized as an alkylating agent in various organic synthesis reactions. It has been employed in the alkylation of malonamic esters, leading to the synthesis of trifunctional compounds, including hydroxamic acids. For instance, a study demonstrated that this compound was used to achieve a 74% yield of a key intermediate through alkylation with sodium hydride (NaH) in tetrahydrofuran (THF) at elevated temperatures .

Synthesis of Carnitine Derivatives:

This compound is also significant in the preparation of carnitine derivatives, which are crucial for studying carnitine transport mechanisms in biological systems. The synthesis involves the use of this compound as a starting material to create various derivatives that can be analyzed for their transport properties .

Pharmaceutical Applications

Potential Drug Development:

this compound has been explored in the context of drug development, particularly as a precursor in synthesizing compounds with potential therapeutic effects. For example, it has been used to synthesize branched derivatives of suberoylanilide hydroxamic acid (SAHA), which are investigated for their activity as histone deacetylase (HDAC) inhibitors in cancer models . The use of this compound in this context highlights its importance in developing new pharmaceutical agents.

Case Study: HDAC Inhibitors

In a specific case study, researchers utilized this compound to synthesize a series of hydroxamic acids that showed promise as HDAC inhibitors. The process involved multiple reaction steps, including alkylation and subsequent functional group modifications, ultimately yielding compounds that exhibited significant biological activity against pancreatic cancer cells .

Analytical Chemistry

This compound is also used in analytical chemistry for various purposes, including method development for detecting and quantifying other compounds. Its application extends to gas chromatography-mass spectrometry (GC-MS) where it serves as a standard or reagent in method validation .

Mechanism of Action

The mechanism of action of ethyl 6-bromohexanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. In biological systems, it can interact with carnitine transporters, influencing the transport of carnitine derivatives .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with ethyl 6-bromohexanoate:

Physicochemical Properties

Key Research Findings

- Biomedical Applications: this compound-derived carboxybetaine monomers enhance adipogenesis in 3D scaffolds .

- Synthetic Limitations : Lower yields in disulfide synthesis (34%) highlight challenges with bulky ester groups .

- Environmental Impact : Detected in water purification systems (1.00 µg/kg) due to charcoal filter interactions .

Biological Activity

Ethyl 6-bromohexanoate, a compound with the chemical formula and CAS number 25542-62-5, is an ester derivative of 6-bromohexanoic acid. This compound has garnered interest in various biological studies, particularly in relation to its role in the synthesis of carnitine derivatives and potential applications in pharmacological research. This article explores the biological activity of this compound, summarizing key findings from diverse sources, including case studies and relevant research data.

- Molecular Weight : 223.11 g/mol

- Boiling Point : 128-130 °C (16 mmHg)

- Density : 1.254 g/mL

- Solubility : Soluble in water (64.76 mg/L at 25 °C) .

Applications in Biological Research

This compound is primarily utilized in the preparation of various carnitine derivatives, which are crucial for mitochondrial fatty acid metabolism. The compound plays a significant role in carnitine transporter studies, aiding in understanding the mechanisms of fatty acid transport across mitochondrial membranes .

Research indicates that this compound may influence metabolic pathways by modifying carnitine derivatives. These derivatives are essential for the transport of long-chain fatty acids into mitochondria for β-oxidation, a critical process for energy production .

Case Studies

-

Carnitine Transporter Study :

- In a study focused on carnitine transporters, this compound was used to synthesize specific derivatives that enhanced our understanding of carnitine's role in cellular metabolism. The derivatives exhibited varying affinities for carnitine transporters, suggesting that structural modifications can significantly impact biological activity .

- Alkylation Reactions :

Toxicological Profile

While this compound is useful in research applications, it is essential to consider its safety profile:

- Hazards : Causes skin and serious eye irritation; may cause respiratory irritation .

- Storage Recommendations : Should be stored away from strong oxidizing agents and strong bases, in a cool and dry environment .

Summary of Biological Activity Findings

| Study Focus | Findings |

|---|---|

| Carnitine Transport | This compound aids in synthesizing carnitine derivatives enhancing metabolic studies. |

| Alkylation Reactions | Used as an alkylating agent for pentane-2,4-dione leading to biologically relevant compounds. |

| Toxicity | Skin and eye irritant; requires careful handling and storage conditions. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 6-bromohexanoate, and how is its purity validated?

this compound is typically synthesized via alkylation of secondary amines (e.g., pyrrolidine) under reflux conditions. For example, refluxing this compound with a secondary amine (1.5 mol) for 24 hours, followed by purification via reduced-pressure distillation, yields amino-substituted esters . Purity is validated using thin-layer chromatography (TLC) with ethyl acetate:hexane (3:7) as the solvent system and spectroscopic methods such as:

- FT-IR : Peaks at ~1735 cm⁻¹ (ester C=O stretch) .

- ¹H NMR : Key signals include δ 3.39 ppm (t, J = 6.7 Hz, CH₂Br) and δ 2.36 ppm (t, J = 7.2 Hz, CH₂CO) .

- ¹³C NMR : Characteristic peaks at δ 171.9 (ester carbonyl) and δ 32.8–38.3 (alkyl chain carbons) .

Q. How is this compound characterized spectroscopically, and what data confirms its structure?

A combination of techniques is used:

Advanced Research Questions

Q. How can this compound be optimized for constructing quaternary carbon centers in tandem catalysis?

this compound serves as a precursor in rhodium-catalyzed 1,4-addition/cyclization reactions. For example, coupling with cyclopropanols under palladium catalysis generates vicinal amino alcohols. Key parameters include:

- Catalyst : Pd(PPh₃)₂Cl₂ in DMF at 120°C .

- Base : Cs₂CO3 in acetonitrile for nucleophilic substitution .

- Yields : Up to 68% for amino alcohol derivatives . Challenges include minimizing byproducts like 1,6-bis(pyrrolidin-1-yl)hexan-1-one, which forms via aminolysis .

Q. What strategies mitigate side reactions during the synthesis of transdermal permeation enhancers using this compound?

When synthesizing 6-(diethylamino)hexanoate derivatives:

- Byproduct Management : Hydrobromide salts of secondary amines are removed via filtration after ether dilution .

- Reaction Monitoring : TLC and NMR track ester conversion to avoid over-alkylation.

- Solvent Choice : Diethyl ether or acetonitrile improves selectivity for mono-substituted products .

Q. How does the reactivity of this compound compare to its chloro or naphthyl-substituted analogs?

Q. Methodological Considerations

Q. What analytical approaches resolve contradictions in reaction yields for this compound-derived products?

Discrepancies in yields (e.g., 54–71% for NaOH-mediated hydrolysis ) arise from:

- Solvent Polarity : Ethanol vs. methanol affects hydrolysis rates.

- Temperature Control : Room temperature minimizes ester degradation .

- Validation : Cross-checking NMR integrals and mass spectra ensures accurate quantification .

Q. How is intramolecular hydrogen bonding in this compound derivatives studied computationally?

Density Functional Theory (DFT) simulations predict bond angles and stabilization energies. For example, linear pentapyrrole conformations derived from this compound show hydrogen bonding between NH and carbonyl groups, validated by X-ray crystallography .

Properties

IUPAC Name |

ethyl 6-bromohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBULVYHTICWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180236 | |

| Record name | Ethyl 6-bromohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25542-62-5 | |

| Record name | Ethyl 6-bromohexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25542-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-bromohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025542625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 6-bromohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-bromohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.